2-Bromo-5-(trifluoromethyl)pyridine
Overview
Description
2-Bromo-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H3BrF3N. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 5 are replaced by bromine and trifluoromethyl groups, respectively. This compound is known for its unique chemical properties and is widely used in various fields, including pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
The primary target of 2-Bromo-5-(trifluoromethyl)pyridine is the respiratory system . This compound interacts with the respiratory system, potentially causing changes in its function.
Mode of Action
This compound is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent . This interaction with its targets can lead to changes in the chemical structure of the compound, which can further influence its biological activity.
Biochemical Pathways
The compound is involved in the regioselective C-4 deprotonation with LDA and trapping with carbon dioxide , leading to the corresponding C-4 acid . This suggests that the compound may play a role in influencing certain biochemical pathways, potentially affecting downstream effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dry, cool, and well-ventilated place . Additionally, exposure to dust should be avoided, and personal protective equipment should be worn when handling the compound .
Biochemical Analysis
Biochemical Properties
2-Bromo-5-(trifluoromethyl)pyridine is known to participate in biochemical reactions, particularly as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent
Molecular Mechanism
As a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent, it may exert its effects at the molecular level through this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the bromination of 5-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions. Another method includes the use of copper bromide and tert-butyl nitrite in acetonitrile, which results in the formation of the desired product with a moderate yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination reactions. These processes are optimized for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in palladium-catalyzed coupling reactions, such as Suzuki and Heck reactions, to form carbon-carbon bonds
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Palladium-Catalyzed Coupling: Palladium catalysts, along with bases like potassium carbonate, are employed under inert atmospheres
Major Products Formed
The major products formed from these reactions include various substituted pyridines and biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Bromo-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations
Biology: It serves as a precursor in the development of biologically active compounds, including potential drug candidates
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs)
Industry: It is utilized in the production of agrochemicals, such as herbicides and insecticides, and in the development of advanced materials
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Iodo-5-(trifluoromethyl)pyridine
- 2-Bromo-4-(trifluoromethyl)pyridine
- 2-Bromo-5-fluoropyridine
Uniqueness
Compared to its analogs, 2-Bromo-5-(trifluoromethyl)pyridine offers unique reactivity due to the presence of both bromine and trifluoromethyl groups. This combination enhances its utility in various synthetic applications, making it a valuable compound in organic synthesis .
Properties
IUPAC Name |
2-bromo-5-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3N/c7-5-2-1-4(3-11-5)6(8,9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKMWMFOQQBVMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371360 | |
Record name | 2-Bromo-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50488-42-1 | |
Record name | 2-Bromo-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-5-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-Bromo-5-(trifluoromethyl)pyridine a valuable building block in organic synthesis?
A: This compound is particularly useful due to its ability to undergo selective chemical transformations. For instance, it can be selectively deprotonated at the 3-position, allowing for the introduction of various functional groups. [] This selectivity is crucial in organic synthesis for constructing complex molecules with precise arrangements of atoms.
Q2: Can you elaborate on the applications of this compound in the synthesis of bipyridine derivatives?
A: Research demonstrates that this compound serves as a precursor for synthesizing 5,5′-bis(trifluoromethyl)-2,2′-bipyridine via a palladium-catalyzed reductive homocoupling reaction. [] Notably, this reaction can be performed using Cyrene™ (dihydrolevoglucosenone), a bio-renewable and less toxic solvent alternative to traditional options like dimethylformamide. [] The resulting bipyridine derivatives have applications in various fields, including materials science and catalysis.
Q3: Are there alternative synthetic routes or greener alternatives explored in the synthesis of this compound derivatives?
A: While the provided research highlights the use of palladium acetate as a catalyst, further studies explore optimizing this reaction. For example, using a 50% γ-valerolactone (GVL) in Cyrene™ blend significantly improves the reaction yield and reduces the required palladium acetate catalyst loading. [] This modification exemplifies efforts towards greener synthetic approaches by minimizing waste and utilizing more sustainable solvents.
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